molecular formula C16H24N2O5 B1284286 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid CAS No. 870703-77-8

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid

Cat. No.: B1284286
CAS No.: 870703-77-8
M. Wt: 324.37 g/mol
InChI Key: YPMFFOGSMOXXLA-UHFFFAOYSA-N
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Description

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is a complex organic compound that features a piperidine ring, a furan ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid can undergo several types of chemical reactions:

    Oxidation: The furan ring can be oxidized to form various furan derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the furan ring or the acetic acid moiety.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced forms of the furan ring or acetic acid moiety.

    Substitution: Free amine derivatives after Boc removal.

Scientific Research Applications

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological macromolecules.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid depends on its specific application:

    Medicinal Chemistry: The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways.

    Biological Studies: It can interact with proteins or nucleic acids, altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid: Lacks the Boc protecting group.

    2-(4-(Methylamino)piperidin-1-yl)-2-(furan-2-yl)acetic acid: Contains a methyl group instead of the Boc group.

Uniqueness

2-(4-Boc-aminopiperidin-1-yl)-2-(furan-2-yl)acetic acid is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection in synthetic pathways. This makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)17-11-6-8-18(9-7-11)13(14(19)20)12-5-4-10-22-12/h4-5,10-11,13H,6-9H2,1-3H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMFFOGSMOXXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584662
Record name {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(furan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-77-8
Record name 4-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-2-furanyl-1-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870703-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}(furan-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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